molecular formula C16H16N2O4S B2739413 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide CAS No. 1798040-46-6

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide

Cat. No.: B2739413
CAS No.: 1798040-46-6
M. Wt: 332.37
InChI Key: FVFPDRDQUIHUCM-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]isoxazole ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide typically involves the reaction of benzo[d]isoxazole derivatives with methanesulfonyl chloride and 2-ethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol
  • Benzo[d]isoxazol-3-yl-methanesulfonyl chloride

Comparison: Compared to similar compounds, 1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide is unique due to its specific structural features and the presence of both the benzo[d]isoxazole ring and the methanesulfonamide group.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-2-21-16-10-6-4-8-13(16)18-23(19,20)11-14-12-7-3-5-9-15(12)22-17-14/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFPDRDQUIHUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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